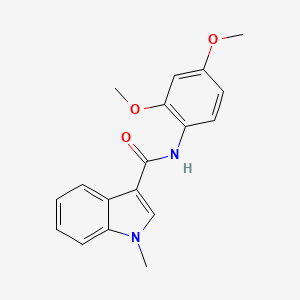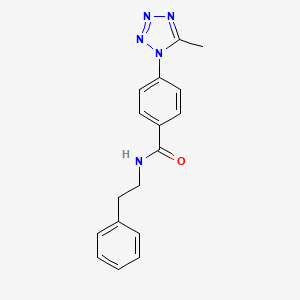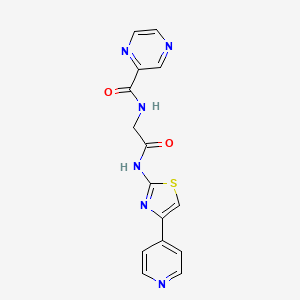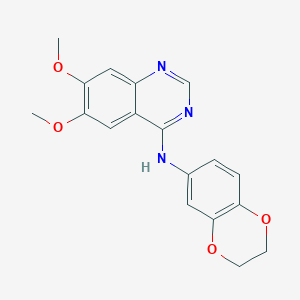
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate is a complex organic compound that features a benzene ring, a sulfonyl group, and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The benzene ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azepane ring may interact with proteins or enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate: Similar structure but with a piperidine ring instead of an azepane ring.
2-Oxo-2-phenylethyl 2-(propionylamino)benzoate: Contains a propionylamino group instead of the azepane-sulfonyl group.
Uniqueness
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different reactivity and interactions in both chemical and biological systems.
Propiedades
Fórmula molecular |
C21H23NO5S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
phenacyl 4-(azepan-1-ylsulfonyl)benzoate |
InChI |
InChI=1S/C21H23NO5S/c23-20(17-8-4-3-5-9-17)16-27-21(24)18-10-12-19(13-11-18)28(25,26)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 |
Clave InChI |
WGOLIDBMYZZVGK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(furan-2-ylmethyl)-5-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B12177703.png)



![Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl]-](/img/structure/B12177711.png)

![(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B12177724.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12177728.png)
![N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12177742.png)



